Cyclomorusin

Übersicht

Beschreibung

Cyclomorusin, as described in the provided papers, is not directly mentioned. However, the papers discuss various cyclic peptides and related compounds, which share structural and synthetic similarities with cyclomorusin. For instance, cyclotides are a class of head-to-tail cyclic peptides with a cystine knot motif, which are found in several plant families and possess a range of pharmaceutical activities . Similarly, cyclomarins are cyclic heptapeptides with anti-tuberculosis and anti-malaria activities . These compounds, like cyclomorusin, are characterized by their cyclic structures and the presence of unusual amino acids.

Synthesis Analysis

The synthesis of cyclic peptides such as cyclotides involves methods like cyclization using thioester chemistry, which is crucial for structure-activity studies . This process includes a native chemical ligation reaction between an N-terminal Cys and a C-terminal thioester in the linear precursor. The flexibility of synthesis is provided by the six Cys residues in cyclotides, allowing for various linear precursors to be used . In the case of cyclomarins, new synthetic protocols have been developed, which have enabled the synthesis and biological evaluation of these compounds .

Molecular Structure Analysis

Cyclotides contain a cystine knot motif built from six conserved cysteine residues, which contributes to their exceptional stability and resistance to enzymatic degradation . Cyclomarins, on the other hand, are cyclic heptapeptides with four unusual amino acids, which target different proteins in pathogens like Mycobacterium tuberculosis and Plasmodium falciparum . The molecular structure of these compounds is complex, often involving multiple domains in their synthesizing enzymes, as seen in cyclosporin synthetase .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclic peptides and related compounds are intricate. For example, cyclosporin synthetase activates the constitutive amino acids of cyclosporins as thioesters via aminoadenylation, followed by N-methylation where S-adenosyl-L-methionine serves as the methyl group donor . The synthesis of neocyclomorusin involves a Friedel-Crafts reaction, a Baker-Venkataraman rearrangement, selective epoxidation, and a novel SN2-type cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclic peptides like cyclotides and cyclomarins are defined by their cyclic nature and the presence of unusual amino acids. These properties contribute to their biological activities and potential as drug scaffolds. Cyclotides, for example, are noted for their stability and resistance to degradation, which is advantageous for pharmaceutical applications . The antibacterial evaluations of compounds like neocyclomorusin and related flavones indicate that their structure plays a significant role in their activity against various bacterial strains .

Wissenschaftliche Forschungsanwendungen

Isolation and Structural Analysis

- Cyclomorusin is a compound isolated from Artocarpus communis, identified during research on prenylflavonoids. Its structure was determined using spectral methods, emphasizing its significance in phytochemical research (Chan, Ko, & Lin, 2003).

Pharmacological Potential

- Research has explored the potential pharmacological applications of cyclomorusin. For instance, its antiplatelet activity was investigated, where cyclomorusin showed strong inhibition of platelet aggregation, indicating its potential use in treating cardiovascular diseases (Lin, Shieh, Ko, & Teng, 1993).

- Another study on Morus alba identified cyclomorusin as a potent phosphodiesterase-4 inhibitor, suggesting its application in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (Guo et al., 2018).

Anti-Inflammatory Properties

- Cyclomorusin's anti-inflammatory properties have been examined, with findings indicating its efficacy in inhibiting the release of certain chemical mediators from cells involved in inflammatory responses. This positions cyclomorusin as a candidate for developing anti-inflammatory treatments (Wei et al., 2005).

Role in Cell Cycle Regulation

- Studies have also explored the role of cyclin-related proteins, like cyclin D1, in cell cycle regulation and their potential as therapeutic targets in various diseases, including cancer (Peer et al., 2008). Though not directly related to cyclomorusin, these studies highlight the broader context of cyclin-related research.

Phytochemical Research

- Cyclomorusin's role in phytochemical research is significant. It's often isolated and characterized for its unique chemical properties, contributing to our understanding of plant-derived compounds and their potential applications (Pethakamsetty, Ganapaty, & Bharathi, 2013).

Wirkmechanismus

Target of Action

Cyclomorusin, an extended flavonoid, primarily targets acetylcholinesterase and platelet-activating factor (PAF) . Acetylcholinesterase is an enzyme that helps break down acetylcholine into choline and acetic acid . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation .

Mode of Action

Cyclomorusin acts as a moderate inhibitor of acetylcholinesterase and a strong inhibitor of PAF-induced platelet aggregation . It inhibits the activity of these targets, thereby affecting the breakdown of acetylcholine and the aggregation of platelets .

Biochemical Pathways

It’s known that cyclomorusin can inhibit the occurrence and development of lung cancer through theAKT-PI3K pathway .

Result of Action

Cyclomorusin has been shown to have significant effects at the molecular and cellular levels. For instance, it has been found to inhibit the occurrence and development of lung cancer . It also promotes the apoptosis of lung cancer cells significantly better than cisplatin .

Action Environment

The action of Cyclomorusin can be influenced by various environmental factors. The accumulated ROS exert positive feedback (promoting osteoclastic differentiation and enhancing bone resorption), which may be an adaptive mechanism to the hypoxic environment .

Zukünftige Richtungen

Cyclomorusin has exhibited anti-tumor properties in many different forms of cancer . The potential of Cyclomorusin as an alternative treatment method for resistant malignancies needs to be explored in animal models in order to move toward clinical trials . In recent years, several novel findings regarding the therapeutic potential of Cyclomorusin have been made . This review will aid future research on the creation of polyphenolic medicines in the prenylflavone family, for the management and treatment of cancers .

Eigenschaften

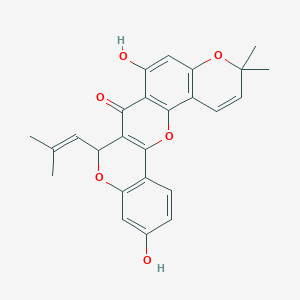

IUPAC Name |

11,19-dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O6/c1-12(2)9-19-21-22(28)20-16(27)11-18-15(7-8-25(3,4)31-18)23(20)30-24(21)14-6-5-13(26)10-17(14)29-19/h5-11,19,26-27H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXJMLXEYSICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978167 | |

| Record name | 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Cyclomorusin | |

CAS RN |

62596-34-3 | |

| Record name | Cyclomorusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomorusin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 257 °C | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

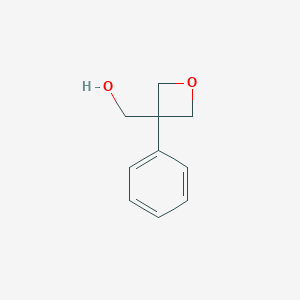

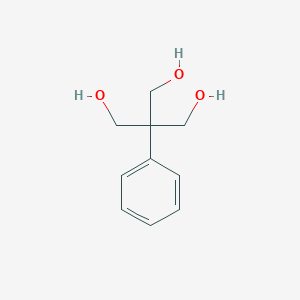

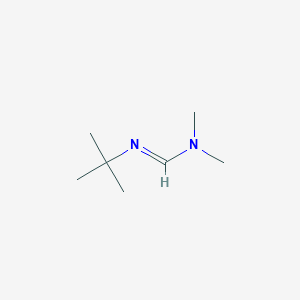

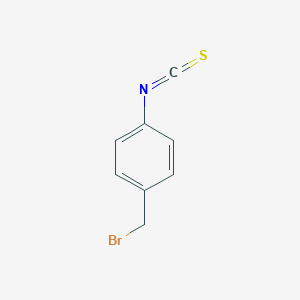

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

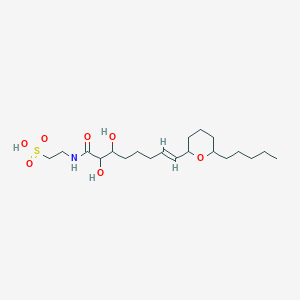

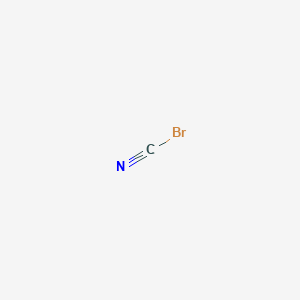

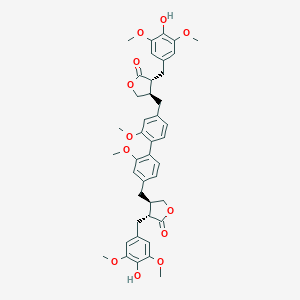

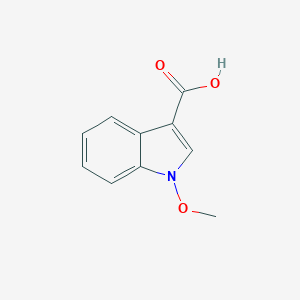

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)